

An In-depth Technical Guide to Lactucaxanthin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactucaxanthin*

Cat. No.: *B1234549*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactucaxanthin is a xanthophyll carotenoid found in select plant species, most notably lettuce (*Lactuca sativa*), from which it derives its name.^[1] As a member of the carotenoid family, it possesses a characteristic polyene chain responsible for its light-absorbing properties and antioxidant potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **lactucaxanthin**. Detailed experimental protocols for its isolation and characterization are presented, alongside an exploration of its biosynthetic pathway and its influence on key cellular signaling cascades. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential therapeutic applications of **lactucaxanthin**.

Chemical Structure and Identification

Lactucaxanthin is classified as a tunaxanthin, which is a subclass of xanthophylls. Its chemical structure is defined as an ϵ,ϵ -carotene-3,3'-diol.^[2] The stereochemistry of naturally occurring **lactucaxanthin** has been determined as (3R,6R,3'R,6'R)- ϵ,ϵ -carotene-3,3'-diol.

IUPAC Name: (1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol.[2]

Molecular Formula: C₄₀H₅₆O₂.[2]

Canonical SMILES: CC1=C--INVALID-LINK--O)(C)C\|C\|C/C)/C)(C)C">C@@@HO[2]

InChI Key: BIPAHAFBQLWRMC-SUOWZELTSA-N[2]

The structure of **lactucaxanthin** is characterized by a long conjugated polyene backbone, which is responsible for its color and antioxidant properties. This central chain is terminated at both ends by ϵ -rings, each containing a hydroxyl group at the C3 position.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **lactucaxanthin** is provided in Table 1. As with many carotenoids, **lactucaxanthin** is a lipophilic molecule with poor solubility in water.

Property	Value	Source
Molecular Weight	568.886 g/mol	[3]
Monoisotopic Mass	568.428031043 Da	[3]
Physical Description	Not explicitly stated, but expected to be a colored solid	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Water Solubility	Predicted: 0.00081 g/L (practically insoluble)	[4]
logP (Octanol-Water Partition Coefficient)	Predicted: 8.31 - 8.75	[4]
pKa (Strongest Acidic)	Predicted: 18.22	[4]

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of **lactucaxanthin**.

UV-Visible Spectroscopy

Lactucaxanthin exhibits a characteristic UV-Vis absorption spectrum due to its extended conjugated polyene system. The absorption maxima (λ_{max}) are crucial for its detection and quantification.

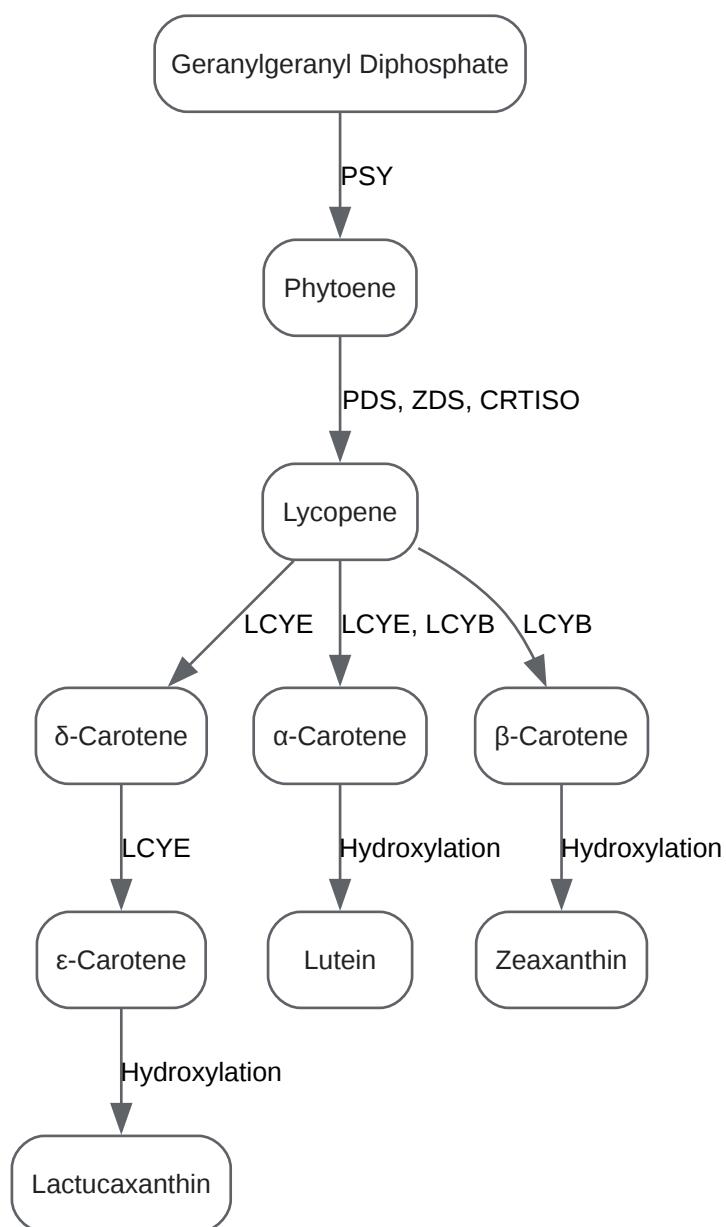
Solvent	λ_{max} (nm)	Source
Not specified	439	[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **lactucaxanthin**, aiding in its structural elucidation. The tandem mass spectrum (MS/MS) of the protonated molecule $[\text{M}+\text{H}]^+$ reveals characteristic fragmentation.

| Ion | m/z | Description | Source | ---|---|--- | $[\text{M}+\text{H}-\text{H}_2\text{O}]^+$ | 551.43 | Loss of one water molecule |[\[6\]](#) | | $[\text{M}+\text{H}-2\text{H}_2\text{O}]^+$ | 533.41 | Loss of two water molecules |[\[6\]](#) |

Nuclear Magnetic Resonance (NMR) Spectroscopy


While NMR spectroscopy is a powerful tool for the complete structural assignment of organic molecules, detailed ^1H and ^{13}C NMR data for **lactucaxanthin** are not readily available in the public domain. General features expected in the ^1H NMR spectrum of carotenoids include signals in the olefinic region (δ 5.0-7.0 ppm) corresponding to the protons of the polyene chain, and signals in the aliphatic region (δ 0.8-2.5 ppm) from the methyl and methylene groups of the terminal rings.

Biosynthesis

Lactucaxanthin is synthesized in plants via the carotenoid biosynthetic pathway. This pathway originates from the isoprenoid pathway, which produces the C5 building blocks isopentenyl

pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The synthesis of **lactucaxanthin** diverges from the main pathway at the level of lycopene cyclization.

In lettuce, a specific ϵ - ϵ branch of the carotenoid pathway is responsible for **lactucaxanthin** formation. This branch is activated by the enzyme lycopene ϵ -cyclase (LCYE) in the absence of a functional lycopene β -cyclase (LCYB).^[1] This leads to the formation of ϵ -carotene, which is subsequently hydroxylated at the 3 and 3' positions to yield **lactucaxanthin**.

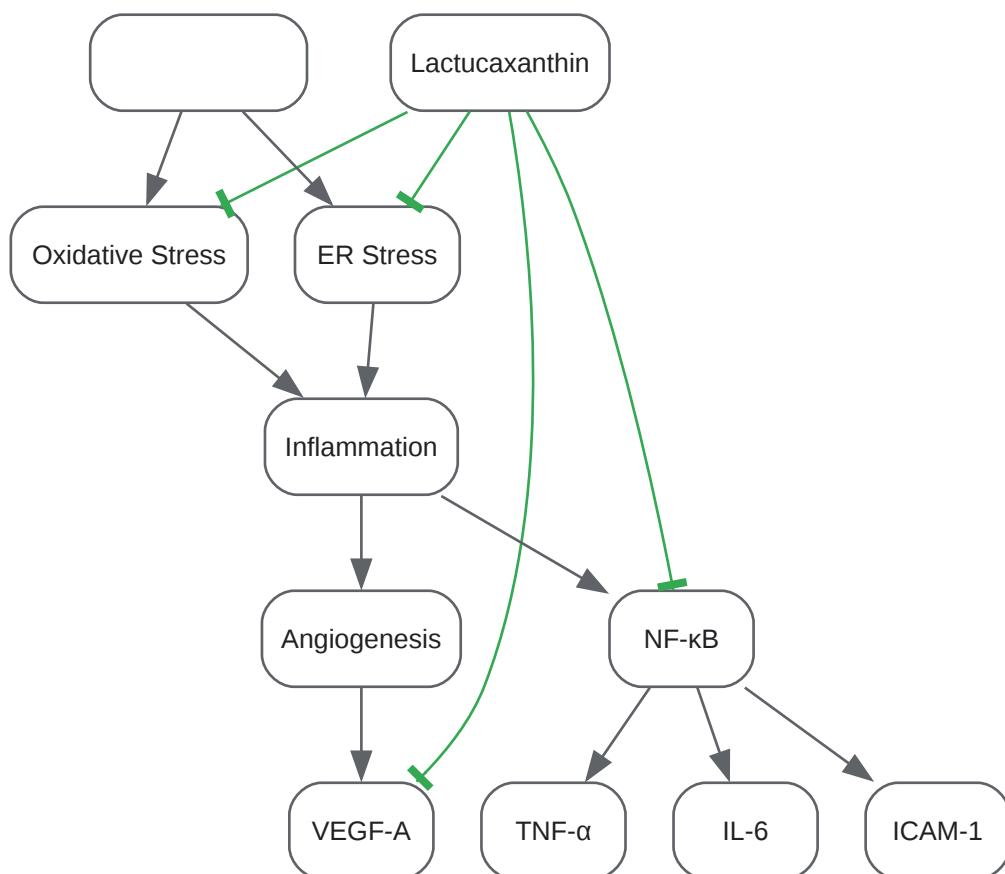
[Click to download full resolution via product page](#)

Biosynthesis of **Lactucaxanthin**

Biological Activities and Signaling Pathways

Lactucaxanthin has been investigated for several biological activities, with a primary focus on its potential anti-diabetic effects.

Inhibition of α -Amylase and α -Glucosidase


In vitro and in vivo studies have demonstrated that **lactucaxanthin** can inhibit the activity of α -amylase and α -glucosidase.^[7] These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. By inhibiting these enzymes, **lactucaxanthin** can slow down the absorption of glucose, thereby reducing postprandial hyperglycemia. This mechanism of action is a key therapeutic strategy in the management of type 2 diabetes.

Modulation of Cellular Signaling in Diabetic Complications

Recent research has indicated that **lactucaxanthin** may play a role in mitigating diabetic complications by modulating key cellular signaling pathways involved in oxidative stress, endoplasmic reticulum (ER) stress, and inflammation. In a model of diabetic retinopathy, **lactucaxanthin** was shown to:

- Reduce Oxidative Stress: By augmenting the expression of antioxidant enzymes.
- Suppress ER Stress: By downregulating the expression of ER stress markers such as ATF4, ATF6, and XBP1.
- Inhibit Inflammation: By suppressing the expression of pro-inflammatory cytokines (TNF- α , IL-6) and adhesion molecules (ICAM-1) through the inhibition of the NF- κ B signaling pathway.
- Ameliorate Angiogenesis: By reducing the levels of Vascular Endothelial Growth Factor A (VEGF-A).

The following diagram illustrates the proposed mechanism of action of **lactucaxanthin** in mitigating diabetic retinopathy by interfering with these interconnected signaling pathways.

[Click to download full resolution via product page](#)

Lactucaxanthin's Modulation of Signaling Pathways

Experimental Protocols

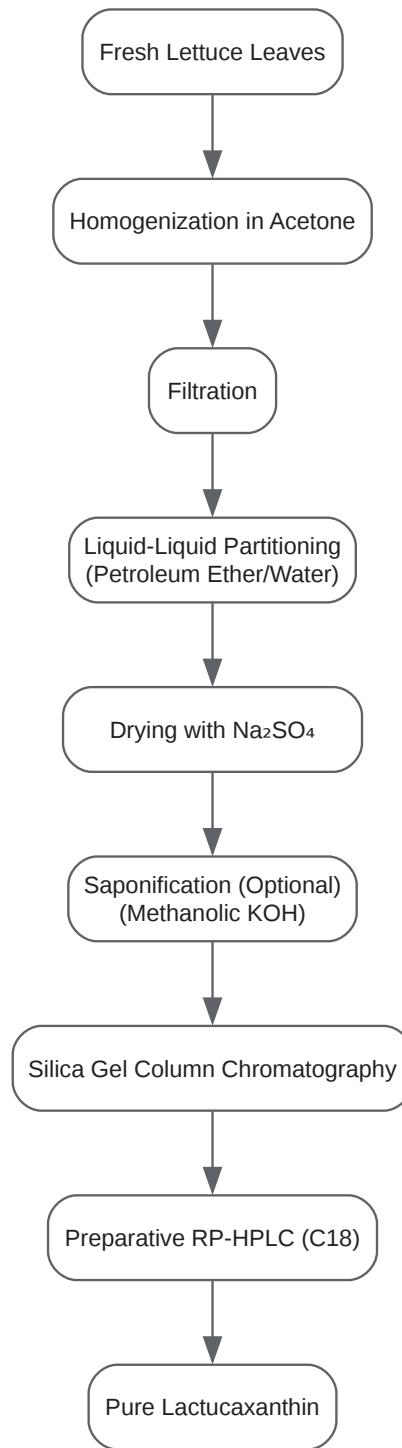
Extraction and Isolation of Lactucaxanthin from *Lactuca sativa*

The following is a representative protocol for the extraction and isolation of **Lactucaxanthin** from lettuce, based on common methods for carotenoid purification.

Materials:

- Fresh lettuce leaves (*Lactuca sativa*)
- Acetone
- Petroleum ether

- Dichloromethane
- Methanol
- Potassium hydroxide (KOH)
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- C18 reverse-phase HPLC column (preparative or semi-preparative)
- HPLC-grade solvents (acetonitrile, methanol, dichloromethane)


Procedure:

- Homogenization and Extraction:
 - Fresh lettuce leaves are washed, pat-dried, and homogenized in a blender with cold acetone.
 - The homogenate is filtered under vacuum, and the residue is re-extracted with acetone until the filtrate is colorless.
 - The combined acetone extracts are partitioned with petroleum ether in a separatory funnel. Water is added to facilitate phase separation.
 - The upper petroleum ether layer, containing the pigments, is collected. The aqueous layer is re-extracted with petroleum ether.
 - The combined petroleum ether extracts are washed with a saturated NaCl solution to remove residual acetone and then dried over anhydrous sodium sulfate.
- Saponification (Optional):
 - To remove chlorophylls and lipids, the dried petroleum ether extract can be saponified.

- The solvent is evaporated under reduced pressure, and the residue is redissolved in a minimal amount of diethyl ether.
- An equal volume of 10% methanolic KOH is added, and the mixture is stirred in the dark under a nitrogen atmosphere for 2-4 hours at room temperature.
- After saponification, the carotenoids are extracted with petroleum ether. The extract is washed with water until neutral and dried over anhydrous sodium sulfate.

- Chromatographic Purification:
 - Column Chromatography:
 - The crude extract is concentrated and loaded onto a silica gel column equilibrated with petroleum ether.
 - The column is eluted with a gradient of increasing polarity, starting with petroleum ether and gradually adding diethyl ether or acetone.
 - Fractions are collected and monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy. Fractions containing **lactucaxanthin** are pooled.
 - Preparative High-Performance Liquid Chromatography (HPLC):
 - The partially purified **lactucaxanthin** fraction is further purified by preparative or semi-preparative reverse-phase HPLC on a C18 column.
 - A suitable mobile phase, such as a gradient of acetonitrile:methanol:dichloromethane, is used for elution.
 - The elution is monitored using a photodiode array (PDA) detector at the λ_{max} of **lactucaxanthin** (around 439 nm).
 - The peak corresponding to **lactucaxanthin** is collected, and the solvent is evaporated under reduced pressure.

Workflow Diagram:

[Click to download full resolution via product page](#)

Isolation of **Lactucaxanthin**

Characterization Methods

- Purity Assessment: The purity of the isolated **lactucaxanthin** should be assessed by analytical HPLC with a PDA detector. A single, symmetrical peak at the expected retention time and with the characteristic UV-Vis spectrum is indicative of high purity.
- Structural Confirmation: The identity of the isolated compound should be confirmed by mass spectrometry (to determine the molecular weight and fragmentation pattern) and, if sufficient material is available, by ¹H and ¹³C NMR spectroscopy for complete structural elucidation.

Conclusion and Future Directions

Lactucaxanthin is a naturally occurring xanthophyll with a well-defined chemical structure and interesting biological activities. Its potential as an inhibitor of carbohydrate-digesting enzymes and its ability to modulate signaling pathways associated with diabetic complications make it a promising candidate for further investigation in the context of metabolic diseases and their secondary effects.

Future research should focus on several key areas:

- Comprehensive Physicochemical Characterization: Experimental determination of properties such as melting point, solubility in various solvents, and detailed spectral data (¹H and ¹³C NMR) is needed to create a complete chemical profile.
- Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of **lactucaxanthin** is crucial for evaluating its therapeutic potential.
- Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways affected by **lactucaxanthin** will provide a more detailed understanding of its biological effects.
- Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of **lactucaxanthin** in humans for the management of diabetes and its complications.

This technical guide provides a solid foundation for researchers to build upon as they explore the scientific and therapeutic potential of this intriguing natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scielo.br [scielo.br]
- 2. Carotene Purification from Carrots using Shimadzu Preparative HPLC with Liquid Handler LH-40 : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Lactucaxanthin: Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1234549#lactucaxanthin-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com